![molecular formula C21H19N3S B6552722 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1040658-48-7](/img/structure/B6552722.png)
4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine
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Overview
Description
The compound “4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure consisting of two nitrogen-containing rings. Attached to this core are phenyl rings, one of which is substituted with two methyl groups. There is also a sulfanyl group (-SH) linking the pyrazolo[1,5-a]pyrazine core to a benzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic pyrazolo[1,5-a]pyrazine core and the attached phenyl rings. The presence of the sulfanyl group would introduce a polar character to the molecule .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the sulfanyl group might be susceptible to oxidation, and the aromatic rings could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfanyl group could make the compound polar, and the aromatic rings could contribute to its stability .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows chemists to join diverse fragments under mild conditions. The success of SM coupling lies in the use of organoboron reagents, which are environmentally benign and readily available. This compound’s boron-containing moiety could be a valuable reagent in SM coupling reactions .
Pharmacologically Active Decorated Diazines
Diazines, including pyrazoles, play a crucial role in medicinal chemistry. Researchers have explored derivatives of pyrazolo[1,5-a]pyrazine for their pharmacological activities. This compound’s unique structure might contribute to novel drug candidates or therapeutic agents .
1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole scaffold is of interest due to its diverse biological activities. By incorporating the phenylpyrazolo[1,5-a]pyrazine core, scientists could synthesize new 1,3,4-oxadiazole derivatives. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(2,5-dimethylphenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-15-8-9-16(2)18(12-15)14-25-21-20-13-19(17-6-4-3-5-7-17)23-24(20)11-10-22-21/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWWREPDGBQCHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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